5-Phenylpyrimidin-4-amine

Description

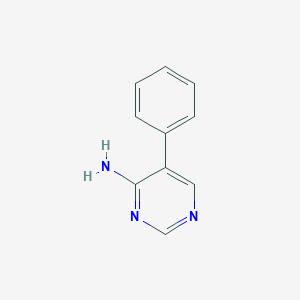

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQAUNNLIXGOAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283484 |

Source

|

| Record name | 5-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-05-6 |

Source

|

| Record name | 21419-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of 5-Phenylpyrimidin-4-amine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent ability to mimic the purine structure allows it to interact with a wide range of biological targets, particularly protein kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the rational design of potent and selective inhibitors for various therapeutic targets.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core consists of a pyrimidine ring substituted with a phenyl group at the 5-position and an amine group at the 4-position. This arrangement provides a versatile template for modification, with each position offering a unique opportunity to modulate the compound's pharmacological profile. The pyrimidine ring itself is a key pharmacophore, often involved in critical hydrogen bonding interactions within the ATP-binding site of kinases.[1][2]

Deconstructing the SAR: Key Structural Modifications and Their Impact

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core scaffold.[3][4] A systematic exploration of these modifications has led to the development of highly potent and selective inhibitors for various targets.

The Significance of the 5-Phenyl Ring

The phenyl group at the 5-position plays a crucial role in establishing key interactions with the target protein, often occupying a hydrophobic pocket. Substitutions on this ring can significantly impact potency and selectivity.

-

Electron-donating and -withdrawing groups: The electronic properties of substituents on the phenyl ring can modulate the overall electron density of the scaffold, influencing its binding affinity.

-

Steric bulk: The size and shape of the substituent can dictate the compound's ability to fit into the binding pocket. Bulky groups may enhance binding by filling a large hydrophobic cavity or, conversely, may introduce steric hindrance that reduces activity.

-

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is critical and can dramatically alter the binding mode and potency of the analog.

The Versatility of the 4-Amine Position

The amine group at the 4-position is a key hydrogen bond donor and a primary site for introducing diversity. Modifications at this position are instrumental in fine-tuning the compound's properties.

-

N-Alkylation and N-Arylation: Substitution on the amine nitrogen can introduce additional interaction points with the target. For instance, N-benzyl groups have been shown to be important for the activity of certain inhibitors.[5][6]

-

Introduction of Heterocycles: Linking heterocyclic moieties to the 4-amine can provide additional hydrogen bond donors and acceptors, enhancing binding affinity and selectivity.

The Influence of Substituents on the Pyrimidine Ring

Direct substitution on the pyrimidine ring itself offers another avenue for optimizing the pharmacological profile of these analogs.

-

Substitution at the 2-position: This position is often a key interaction point within the hinge region of kinases. Introducing small, flexible groups can lead to potent inhibition.

-

Substitution at the 6-position: Modifications at this position can influence the overall conformation of the molecule and its interaction with the solvent-exposed region of the binding site.

Structure-Activity Relationship Summarized

Caption: Key SAR points for the this compound scaffold.

Case Study: this compound Analogs as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The this compound scaffold has proven to be a highly effective template for the design of potent kinase inhibitors.[7]

| Target Kinase | Key SAR Insights | IC50 Range (nM) | Reference |

| Aurora Kinase | Para-substitution on the N-phenyl ring is crucial for potency and selectivity.[8] | 8.0 - 9.2 | [8] |

| PLK4 | Introduction of a hydrophilic moiety in the solvent-exposed region enhances activity.[9] | 0.6 - 22 | [9] |

| EGFR | The presence of specific substituents on the pyrimidine ring can confer selectivity for mutant forms of EGFR. | 15.67 - 38.61 (µM) | |

| CDK9 | Bulky substituents on the aniline moiety and specific groups at the C5-position of the pyrimidine core are important for potency. | 1 - 6 |

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to 2,4,5-substituted pyrimidines involves the condensation of a substituted amidine with a β-ketoester, followed by further modifications.[10]

Step 1: Synthesis of the Pyrimidine Core

-

To a solution of a substituted benzamidine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate β-ketoester (1.0 eq) and reflux the mixture for 12-24 hours.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-substituted-5-phenylpyrimidin-4-one.

Step 2: Chlorination at the 4-Position

-

Suspend the pyrimidin-4-one (1.0 eq) in phosphoryl chloride (5.0 eq).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-5-phenylpyrimidine intermediate.

Step 3: Nucleophilic Substitution at the 4-Position

-

To a solution of the 4-chloropyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF), add the desired amine (1.2 eq) and a base such as diisopropylethylamine (2.0 eq).

-

Heat the reaction mixture at 80-120 °C for 4-16 hours.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to afford the target this compound analog.

Caption: General synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11][12]

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and the this compound analog at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for in vitro and cell-based biological evaluation.

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various biological targets. A thorough understanding of the structure-activity relationships is paramount for the successful development of novel therapeutic agents based on this core. This guide has provided a comprehensive overview of the key SAR principles, supported by experimental protocols and data, to aid researchers in their drug discovery endeavors. The continued exploration of this chemical space holds significant promise for the development of next-generation medicines.

References

-

Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

-

Singh, S., & Kumar, A. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2246-2256. [Link]

-

Wang, Y., et al. (2011). Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 54(9), 3344-3355. [Link]

-

Zhang, Y., et al. (2015). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. ACS Medicinal Chemistry Letters, 6(5), 583-587. [Link]

-

Wang, Y., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3344-3355. [Link]

-

ResearchGate. (2008). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5083. [Link]

-

Głowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2087. [Link]

-

ResearchGate. (2022). Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives. ResearchGate. [Link]

-

Ali, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3505. [Link]

-

Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(15), 5707. [Link]

-

Al-Ostath, R., et al. (2023). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 28(13), 5094. [Link]

-

ResearchGate. (2021). SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]

-

Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

-

ResearchGate. (2021). Cocrystal structure of 4 in MMP. The compound is positioned proximal to... ResearchGate. [Link]

-

Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

-

Christodoulou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4994. [Link]

-

Chemchart. (n.d.). This compound (21419-05-6). Chemchart. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1121-1134. [Link]

-

Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11481-11497. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

-

Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]

-

ResearchGate. (2024). Interaction and orientation of co-crystal ligand in the binding pocket of DPP4 (pdb:4a5s). ResearchGate. [Link]

-

Weinstabl, H., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 5. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

The Architectural Versatility of Pyrimidine Scaffolds: A Technical Guide to Their Diverse Biological Activities

Introduction: The Privileged Status of Pyrimidine in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role in biological systems is underscored by its presence as a core component of the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[1][2][3] This inherent biocompatibility and structural versatility have made pyrimidine and its derivatives a highly sought-after scaffold for the development of novel therapeutic agents.[4] The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.[4][5] This guide provides an in-depth exploration of the multifaceted biological activities of novel pyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives have emerged as a significant class of anticancer agents, with several compounds being utilized in clinical practice, such as the well-known 5-fluorouracil.[3][6] The anticancer potential of these compounds stems from their ability to interfere with various cellular processes that are critical for tumor growth and survival.[7][8]

Mechanism of Action: Inhibition of Key Kinases and Enzymes

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[9] The epidermal growth factor receptor (EGFR), a tyrosine kinase, is a prominent target.[10] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Novel pyrimidine derivatives have been designed as potent EGFR inhibitors, competing with ATP for binding to the catalytic domain of the enzyme.[1]

Another critical target is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[11] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately inducing cell death in rapidly proliferating cancer cells.[11]

Quantitative Anticancer Data

The in vitro cytotoxic effects of pyrimidine derivatives are commonly assessed by their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. A lower IC50 value signifies greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivatives | HCT-116 (Colon) | 1.98 ± 0.69 | [11] |

| MCF-7 (Breast) | 2.18 ± 0.93 | [11] | |

| HepG2 (Liver) | 4.04 ± 1.06 | [11] | |

| PC-3 (Prostate) | 4.18 ± 1.87 | [11] | |

| Indolyl-Pyrimidine Hybrids (e.g., Compound 4g) | EGFR Kinase | 0.25 | [10] |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Leukemia, NSCLC, Colon, Prostate | 1.18 - 8.44 (GI50) | |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [12] |

| DU145 (Prostate) | 0.04 - 3.2 | [12] | |

| Pyrimidine-5-carbonitrile Derivatives (e.g., Compound 10b) | HepG2 (Liver) | 3.56 | |

| A549 (Lung) | 5.85 | ||

| MCF-7 (Breast) | 7.68 |

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.[13][14][15]

Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrimidine derivatives can be attributed to various mechanisms, including the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid synthesis.[13] For instance, some pyrimidine compounds act as dihydrofolate reductase (DHFR) inhibitors, an enzyme crucial for folic acid synthesis in bacteria.[7]

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyrimidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine-appended Linezolids (e.g., Compound 35) | S. aureus, S. pneumoniae, E. faecalis | 0.25 - 1 | [16] |

| Pyrido[2,3-d]pyrimidine-4-one Derivatives | Bacteria | 4 - 20 (µmol/L) | [17] |

| Thienopyridine Derivatives (e.g., Compound 12a) | E. coli | 0.0195 (mg/mL) | [18] |

| B. mycoides | < 0.0048 (mg/mL) | [18] | |

| C. albicans | < 0.0048 (mg/mL) | [18] |

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[19][20]

Mechanism of Action: COX-2 Inhibition

A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[19] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[19] Selective inhibition of COX-2 over COX-1 is a desirable attribute as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[19]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pyrimidine derivatives can be quantified by their ability to inhibit COX enzymes, with selectivity for COX-2 being a key parameter.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative 5 | 0.04 ± 0.09 | - | - | [19] |

| Derivative 6 | 0.04 ± 0.02 | - | - | [19] |

| Celecoxib (Standard) | 0.04 ± 0.01 | - | - | [19] |

Experimental Protocols

Standardized and detailed experimental protocols are essential for the reliable evaluation of the biological activities of novel pyrimidine derivatives.

Workflow for Biological Activity Screening

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for a specified duration (e.g., 48 or 72 hours).[12]

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Screening

This method is used to qualitatively assess the antimicrobial activity of a compound.[12][22]

-

Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.[22]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[12]

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solution at various concentrations into the wells. Include a solvent control and a standard antibiotic.[12][22]

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[12]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.[12]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent biological relevance and synthetic tractability have led to the development of a vast array of derivatives with potent and diverse biological activities.[1][23][24] The ongoing exploration of new synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the discovery of next-generation pyrimidine-based drugs with enhanced efficacy and selectivity.[2][5] Future research will likely focus on the development of multi-target pyrimidine derivatives and the use of computational modeling to guide the design of compounds with optimized pharmacokinetic and pharmacodynamic profiles.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

- Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Deriv

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Medicinal Chemistry, 19(1), 10-30.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). [Journal Name].

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.).

- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). GSC Advanced Research and Reviews.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.).

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.

- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. (n.d.). Benchchem.

- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). PMC - NIH.

- Recent Studies on the Anticancer Activity of Pyrimidine Deriv

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.).

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.

- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).

- Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. (2025).

- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (n.d.). Taylor & Francis Online.

- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PMC - NIH.

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][23]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI.

- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). Scilit.

- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu

- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.

- Anti-cancer pyrimidines in diverse scaffolds: a review of patent liter

- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (n.d.). Auctores | Journals.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrpr.com [ijrpr.com]

- 9. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rjptonline.org [rjptonline.org]

- 22. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

- 23. mdpi.com [mdpi.com]

- 24. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

The 5-Phenylpyrimidin-4-amine Scaffold: A Privileged Motif for Kinase Inhibition

An In-depth Guide to Pharmacophore Principles and Drug Discovery Workflows

Foreword

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized for its role as a "privileged scaffold" in the development of targeted therapeutics.[1] Its inherent ability to engage with the hinge region of protein kinases—a family of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer—has made it a focal point of drug discovery for decades.[2][3] This guide, intended for researchers, medicinal chemists, and drug development professionals, delves into the specific and potent pharmacophore of the 5-phenylpyrimidin-4-amine core. We will deconstruct the key structural features that govern its binding affinity and selectivity, explore the experimental and computational workflows used to validate these interactions, and provide actionable insights into leveraging this scaffold for the rational design of next-generation kinase inhibitors.

Chapter 1: The Kinase ATP-Binding Site: The Target Landscape

To understand why the this compound scaffold is so effective, one must first appreciate the architecture of its target. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Small molecule inhibitors overwhelmingly target the ATP-binding site, acting as competitive antagonists. This site is a highly conserved cleft, yet subtle differences allow for the development of selective inhibitors. The key features are:

-

The Hinge Region: A flexible loop connecting the N- and C-terminal lobes of the kinase domain. It acts as the primary anchor point for ATP and many inhibitors, forming critical hydrogen bonds.

-

The Adenine Pocket: A hydrophobic region that accommodates the adenine ring of ATP.

-

The Gatekeeper Residue: An amino acid that controls access to a deeper hydrophobic pocket. The size of this residue is a major determinant of kinase selectivity.[4]

-

The DFG Motif: A conserved Asp-Phe-Gly sequence at the start of the activation loop. Its conformation ("in" or "out") dictates the kinase's activation state and exposes different binding pockets.[4]

The effectiveness of any inhibitor is determined by how well its pharmacophoric features complement this intricate landscape.

Caption: Conceptual diagram of the kinase ATP-binding site.

Chapter 2: Deconstructing the this compound Pharmacophore

The this compound scaffold can be dissected into three core components, each contributing critically to its binding affinity and overall pharmacological profile. The pyrimidine core itself is a bioisostere of the adenine ring of ATP, allowing it to mimic the natural ligand's interactions within the kinase active site.[5]

The Pyrimidine Core: The Hinge-Binding Anchor

The defining feature of this scaffold is its ability to form one or more hydrogen bonds with the kinase hinge region.[3] This interaction is the primary anchor, holding the inhibitor in the correct orientation for its other features to engage with the binding pocket.

-

N1 and the 4-Amino Group: The nitrogen at position 1 (N1) of the pyrimidine ring typically acts as a hydrogen bond acceptor from a backbone NH group in the hinge. The exocyclic 4-amino group (-NH2) acts as a hydrogen bond donor to a backbone carbonyl in the same region. This "bidentate" interaction pattern is a classic and highly effective hinge-binding motif seen in numerous approved kinase inhibitors.[4][6]

The 5-Phenyl Group: Probing the Hydrophobic Pocket

The phenyl ring at the C5 position is not merely a structural filler; its orientation and substitution are critical for potency and selectivity.

-

Hydrophobic Interactions: This ring typically projects into a hydrophobic region of the ATP-binding site, often near the gatekeeper residue. The precise nature of this pocket varies between kinases.

-

Conformational Impact: The presence of a substituent at the C5 position can cause significant conformational changes in the molecule, such as an out-of-plane rotation of the phenyl group, which can be crucial for avoiding steric clashes and optimizing interactions.[7]

-

Vector for Selectivity: Structure-activity relationship (SAR) studies consistently show that substitutions on this phenyl ring are a primary driver of kinase selectivity.[8] Modifying this group allows the molecule to be tailored to the unique topology of a specific kinase's active site, enhancing potency against the desired target while reducing off-target effects. For example, adding halogen substituents or other functional groups can profoundly influence inhibitory activity.[9]

The 4-Amine Linker: A Point of Extension

The amine at the C4 position, in addition to its role in hinge binding, serves as a crucial linker. In many inhibitor series, this amine is substituted with another phenyl group (anilinopyrimidines) or other moieties.

-

Accessing the Solvent Front: Substituents on this amine often extend towards the entrance of the ATP-binding pocket, an area with considerable steric freedom.[10] This region is often exploited to attach solubilizing groups or moieties that can form additional interactions, further enhancing binding affinity without disrupting the core hinge interaction.

Caption: Key pharmacophoric features of the this compound scaffold.

Chapter 3: Methodologies for Pharmacophore Elucidation and Validation

A multi-faceted approach combining computational modeling and experimental validation is essential for accurately defining and optimizing the pharmacophore.

Computational Approaches

-

Structure-Based Design & Molecular Docking: When a crystal structure of the target kinase is available, molecular docking is a powerful tool to predict the binding mode of novel this compound derivatives. This allows for the virtual screening of compound libraries and the rational design of new molecules with improved binding characteristics.

Protocol: A Self-Validating Molecular Docking Workflow

-

Preparation of the Receptor:

-

Obtain the X-ray crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Remove all water molecules and non-essential ligands.

-

Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine).

-

Define the binding site grid box around the co-crystallized ligand or the known ATP-binding site.

-

-

Preparation of the Ligand:

-

Generate a 3D conformation of the this compound derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Validation of the Docking Protocol (Trustworthiness Step):

-

Extract the native ligand from the crystal structure and re-dock it into the binding site.

-

Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the known binding mode.

-

-

Docking and Scoring:

-

Dock the new derivatives into the validated receptor grid.

-

Analyze the resulting poses, paying close attention to the hinge interactions and the orientation of the 5-phenyl group.

-

Use a scoring function to rank compounds based on their predicted binding affinity.

-

-

Post-Docking Analysis:

-

Visualize the top-ranked poses to confirm that key pharmacophoric interactions are formed.

-

Prioritize compounds for synthesis and biological evaluation based on both their score and their interaction profile.

-

Caption: A self-validating workflow for molecular docking studies.

Biophysical and Biochemical Validation

Computational predictions must be confirmed through rigorous experimental testing.

-

Biochemical Kinase Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

-

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, measuring not only the binding affinity (Kd) but also the enthalpy (ΔH) and entropy (ΔS) of binding. This provides deep mechanistic insight into the forces driving the interaction.

-

X-ray Crystallography: The "gold standard" for confirming the binding mode. Obtaining a co-crystal structure of the inhibitor bound to the kinase provides unequivocal proof of the predicted interactions, validates the pharmacophore model, and offers a precise blueprint for further structure-based design.

Table 1: Representative Structure-Activity Relationship (SAR) Data

The following table illustrates a hypothetical SAR for substitutions on the 5-phenyl ring targeting a generic kinase.

| Compound ID | 5-Phenyl Substitution (R) | Kinase IC50 (nM) | Notes |

| 1a | -H | 150 | Baseline potency from the unsubstituted core. |

| 1b | -F (para) | 75 | Modest potency increase; fluorine may form favorable interactions. |

| 1c | -Cl (para) | 25 | Significant potency gain; chloro group likely fits well in a hydrophobic sub-pocket.[11] |

| 1d | -OCH3 (para) | 200 | Potency loss; potential steric clash or unfavorable polarity. |

| 1e | -CF3 (meta) | 15 | High potency; trifluoromethyl group may engage in specific interactions or favorably alter electronics. |

Conclusion

The this compound scaffold is a powerful and versatile starting point for the design of potent and selective kinase inhibitors. Its success is rooted in a well-defined pharmacophore: a hinge-binding pyrimidine core complemented by a strategically positioned phenyl group that can be modified to achieve target-specific interactions. By employing an integrated workflow of computational modeling and experimental validation, researchers can rationally explore the chemical space around this privileged core. Understanding the causal relationships between structural modifications and binding affinity is paramount to unlocking the full potential of this scaffold in the ongoing quest for novel targeted therapies.

References

-

Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]

-

Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL: [Link]

-

Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]

-

Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]

-

Title: Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode Source: PubMed Central URL: [Link]

-

Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]

-

Title: Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor Source: PubMed URL: [Link]

-

Title: Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: ACS Publications URL: [Link]

-

Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors Source: ACS Publications URL: [Link]

-

Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold Source: PubMed URL: [Link]

-

Title: Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer Source: ACS Publications URL: [Link]

-

Title: Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer Source: PubMed URL: [Link]

-

Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: ACS Publications URL: [Link]

-

Title: Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations Source: PubMed Central URL: [Link]

-

Title: Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer Source: PubMed URL: [Link]

-

Title: Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor Source: PubMed URL: [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 5-phenylpyrimidin-4-amine in CDK9 inhibition assays

Application Note & Protocol

Topic: Characterizing Novel 5-Phenylpyrimidin-4-amine Derivatives in Cyclin-Dependent Kinase 9 (CDK9) Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Transcriptional Addiction in Cancer with CDK9 Inhibitors

Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous, rapid transcription of key oncogenes and anti-apoptotic proteins for their survival and proliferation.[1] Cyclin-dependent kinase 9 (CDK9) is a master regulator of this process.[2] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[3][4] The dysregulation of CDK9 activity is a hallmark of various malignancies, making it a prime therapeutic target.[1][2]

Inhibiting CDK9 blocks the production of short-lived survival proteins like Mcl-1 and oncogenes such as MYC, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] The this compound scaffold represents a privileged chemical structure in kinase inhibitor design, with numerous derivatives showing potent activity against various kinases, including CDKs.[6] This document provides a comprehensive guide for researchers utilizing this chemical scaffold to discover and characterize novel CDK9 inhibitors. It offers field-proven insights into assay selection, detailed experimental protocols, and data interpretation, grounded in the principles of modern kinase drug discovery.

Scientific Background: The P-TEFb Pathway and Mechanism of Inhibition

The Central Role of CDK9 in Transcriptional Elongation

CDK9 primarily partners with Cyclin T1 to form the active P-TEFb complex.[7][8] In an inactive state, P-TEFb is often sequestered by the 7SK small nuclear ribonucleoprotein (7SK snRNP) complex.[9] Upon receiving cellular signals, active P-TEFb is released and recruited to gene promoters. There, it phosphorylates Serine 2 (Ser2) of the RNAPII CTD, which overcomes the pause induced by negative elongation factors (NELF and DSIF), thereby licensing the transition to productive elongation and mRNA synthesis.[3][10]

Mechanism of Action: ATP-Competitive Inhibition

Most small molecule CDK9 inhibitors, including those derived from the phenylpyrimidin-amine scaffold, function as ATP-competitive inhibitors.[8][11] They bind to the ATP-binding pocket within the kinase domain of CDK9, preventing the binding of endogenous ATP.[1] This directly blocks the phosphotransferase activity of the enzyme, preventing the phosphorylation of RNAPII and other substrates, ultimately halting transcriptional elongation.[11] The selectivity of an inhibitor for CDK9 over other kinases, such as cell-cycle CDKs, is a critical parameter determined by specific molecular interactions within this ATP-binding pocket.[6][12]

Application Notes: Assay Selection and Principles

Choosing the right assay is critical for accurately characterizing an inhibitor. A tiered approach, starting with biochemical assays and progressing to cellular and mechanistic assays, provides a comprehensive understanding of the compound's profile.

Biochemical Kinase Inhibition Assays

These assays quantify the direct interaction between the test compound and the purified CDK9 enzyme. They are essential for determining intrinsic potency (e.g., IC50) and for structure-activity relationship (SAR) studies.

-

Principle: A purified, active CDK9/Cyclin T1 (or Cyclin K) enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and ATP are combined.[13][14] The kinase reaction produces a phosphorylated substrate and ADP. The assay measures the consumption of ATP or the generation of ADP.

-

Common Platforms:

-

Luminescence-Based (e.g., ADP-Glo™): This is a robust, high-throughput method that quantifies the amount of ADP produced in the kinase reaction.[15][16] The luminescent signal is directly proportional to kinase activity.[15]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a fluorescently labeled substrate and an antibody that recognizes the phosphorylated product, generating a FRET signal upon kinase activity.[9]

-

Radiometric (e.g., 33P-ATP): The traditional "gold standard" method, which measures the direct incorporation of a radiolabeled phosphate group onto the substrate.[14] It is highly sensitive but requires specialized handling.

-

Cellular Assays

Cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage its target in a complex intracellular environment, and exert the desired biological effect.

-

Cell Viability/Proliferation Assays: These assays measure the downstream consequences of CDK9 inhibition, such as growth arrest or cell death.

-

Principle: Cancer cell lines known to be sensitive to transcriptional inhibition are treated with a dose-response of the inhibitor for a set period (e.g., 72 hours).[17] Reagents like tetrazolium salts (e.g., MTS/XTT) or ATP-quantifying reagents (e.g., CellTiter-Glo®) are used to measure the number of viable cells.[9][17]

-

-

Target Engagement Assays (e.g., NanoBRET™): These assays provide direct evidence that the compound is binding to CDK9 inside living cells.

-

Principle: Cells are engineered to express CDK9 fused to a luciferase donor. A fluorescent tracer that binds CDK9 is added. An inhibitor that enters the cell and binds to CDK9 will displace the tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET) signal.[9]

-

-

Downstream Marker Analysis (Western Blot/Immunofluorescence): This mechanistic assay confirms that the inhibitor is blocking the CDK9 pathway.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize specific parameters, such as enzyme or cell concentration, based on their specific reagents and instrumentation.

Protocol 1: Biochemical CDK9 Inhibition Assay (Luminescence-Based)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system and is suitable for determining the IC50 value of a test compound like a this compound derivative.[15][16]

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase Substrate (e.g., CDK7/9tide peptide)[18]

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[15]

-

This compound derivative (test inhibitor)

-

DMSO (vehicle)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

Low-volume, white, 384-well assay plates

Procedure:

-

Inhibitor Preparation: a. Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. b. Create a serial dilution series of the inhibitor in DMSO. A common approach is a 10-point, 3-fold dilution series. c. Further dilute this series in Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction should not exceed 1% to avoid solvent-induced artifacts.[19]

-

Reaction Setup: a. The final reaction volume will be 5 µL. All additions should be made carefully to the bottom of the wells in a 384-well plate. b. Add Inhibitor: Add 1 µL of the diluted test inhibitor to the "Test Inhibitor" wells. Add 1 µL of the appropriate DMSO/buffer solution to "Positive Control" (0% inhibition) and "Blank" (100% inhibition) wells. c. Add Enzyme: Add 2 µL of diluted CDK9/Cyclin T1 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.

-

Causality Note: The optimal enzyme concentration should be determined empirically via an enzyme titration curve to find the amount that yields ~50-80% of the maximum signal (EC50-EC80), ensuring the assay operates in the linear range.[18]

-

-

Initiate Kinase Reaction: a. Prepare a Substrate/ATP mixture in Kinase Assay Buffer.

-

Causality Note: The ATP concentration is critical. Using a concentration equal to the Michaelis-Menten constant (Km) of ATP for CDK9 (typically ~10 µM) provides a sensitive measurement for ATP-competitive inhibitors.[18][20] b. Add 2 µL of the Substrate/ATP mixture to all wells to start the reaction. c. Cover the plate and incubate for 60 minutes at room temperature.

-

-

Signal Detection (as per ADP-Glo™ protocol): [15] a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. d. Incubate for 30 minutes at room temperature to stabilize the signal.

-

Data Acquisition: a. Measure luminescence using a plate-reading luminometer.

Protocol 2: Cellular Proliferation Assay (MTS-Based)

This protocol measures the effect of a CDK9 inhibitor on the proliferation of a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MOLT-4, or a DLBCL line like SU-DHL-6)[17]

-

Complete cell culture medium

-

This compound derivative (test inhibitor)

-

DMSO (vehicle)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (or equivalent)

-

Sterile, clear, 96-well cell culture plates

Procedure:

-

Cell Seeding: a. Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[17] b. Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

Compound Treatment: a. Prepare a serial dilution of the test inhibitor in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%). b. Remove the medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control. c. Incubate the plate for 72 hours under standard cell culture conditions.

-

Measure Viability: a. Add 20 µL of MTS reagent to each well.[17] b. Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Causality Note: During this incubation, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product. The amount of color is proportional to the number of living cells. c. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis and Interpretation

-

Normalization:

-

For the biochemical assay, subtract the "Blank" (no enzyme) signal from all other readings. The "Positive Control" (enzyme + vehicle) represents 0% inhibition, and the "Blank" represents 100% inhibition.

-

Calculate percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

-

-

IC50 Curve Fitting:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[20]

-

-

Data Context:

-

The potency of a novel compound can be benchmarked against known CDK9 inhibitors.

-

| Compound Name | CDK9 IC50 (nM) | Selectivity Profile | Reference(s) |

| Flavopiridol (Alvocidib) | ~3-40 | Pan-CDK inhibitor | [1][21] |

| SNS-032 | ~4 | Potent CDK2/7/9 inhibitor | [5][22] |

| LDC000067 | ~44 | Selective for CDK9 over other CDKs | [11][12] |

| Compound 12u | ~7 | >80-fold selective for CDK9 vs CDK2 | [6][23] |

| AZD4573 | <10 | Selective CDK9 inhibitor | [17] |

| Compound 12u is a derivative of the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold. |

References

-

Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology. [Link]

-

Garriga, J., & Grana, X. (2021). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. Journal of Cellular and Molecular Medicine. [Link]

-

Li, B., et al. (2021). CDK9 inhibitors in cancer research. Journal of Hematology & Oncology. [Link]

-

Synsight. (2023). What are CDK9 inhibitors and how do you quickly get the latest development progress? Synsight. [Link]

-

Donner, A. J., et al. (2010). A role for cdk9-cyclin k in maintaining genome integrity. Cell Cycle. [Link]

-

ResearchGate. (2021). Role of CDK9 in transcription elongation. ResearchGate. [Link]

-

ResearchGate. (2024). Function of CDK9 in transcription elongation and epigenetic silencing. ResearchGate. [Link]

-

Johnson, S. F., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

-

Al-Katabi, H., et al. (2013). Overview of CDK9 as a target in cancer research. Drug Discovery Today. [Link]

-

BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. [Link]

-

SignalChem. (n.d.). CDK9/CyclinK Kinase Assay Development. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit (384-well). BPS Bioscience. [Link]

-

Reaction Biology. (n.d.). CDK9/Cyclin K Kinase Assay Service. Reaction Biology. [Link]

-

Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. PMC. [Link]

-

Walsby, E., et al. (2014). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British Journal of Pharmacology. [Link]

-

Fang, M., et al. (2025). Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. Bioorganic Chemistry. [Link]

-

Allen, V. H., et al. (2023). CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma. Leukemia. [Link]

-

Fischer, P. M., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Walsby, E., et al. (2014). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British Journal of Pharmacology. [Link]

-

Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology. [Link]

-

Liu, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]

-

Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Li, D., et al. (2015). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm. [Link]

-

Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A role for cdk9-cyclin k in maintaining genome integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. researchgate.net [researchgate.net]

- 16. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]

- 17. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. scbt.com [scbt.com]

- 22. dspace.mit.edu [dspace.mit.edu]

- 23. pubs.acs.org [pubs.acs.org]

Application of 5-Phenylpyrimidin-4-amine Derivatives as Aurora Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for Targeting Aurora Kinases in Oncology

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitotic progression.[1] Their functions are integral to the faithful segregation of genetic material during cell division, encompassing processes such as centrosome maturation and separation, bipolar spindle assembly, chromosome condensation and alignment, and cytokinesis.[2] In numerous human malignancies, the overexpression of Aurora kinases is a common event, correlating with aneuploidy, cellular transformation, and often, a poor clinical prognosis. This central role in orchestrating mitosis and their frequent dysregulation in cancer has positioned the Aurora kinases as highly attractive targets for the development of novel anticancer therapeutics.[3]

The 5-phenylpyrimidin-4-amine scaffold represents a promising chemical starting point for the development of potent and selective Aurora kinase inhibitors. This guide provides a comprehensive overview of the application of this class of compounds, detailing the underlying biological rationale, methodologies for their evaluation, and step-by-step protocols for key in vitro assays.

The Aurora Kinase Signaling Pathway and Points of Inhibition

Aurora kinases exert their influence at multiple stages of mitosis. Aurora A is primarily associated with the centrosomes and spindle poles, where it governs centrosome maturation and the assembly of a bipolar spindle.[2] Aurora B, a component of the chromosomal passenger complex (CPC), localizes to the centromeres and is crucial for correcting improper kinetochore-microtubule attachments and ensuring the proper alignment of chromosomes at the metaphase plate.[2] Aurora C's role is most pronounced in meiosis, though its overexpression has been noted in several cancers.

Inhibitors based on the this compound scaffold are designed to be ATP-competitive, binding to the catalytic domain of the Aurora kinases and preventing the phosphorylation of their downstream substrates.[3] This disruption of kinase activity leads to a cascade of mitotic errors, ultimately culminating in cell cycle arrest and apoptosis in cancer cells.

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Experimental Workflow for the Evaluation of this compound Derivatives

The successful development of a novel Aurora kinase inhibitor requires a systematic and rigorous evaluation process. The following workflow outlines the key stages, from initial biochemical characterization to cellular activity assessment.

Caption: General Experimental Workflow for Inhibitor Evaluation.

Protocols for In Vitro Evaluation

Protocol 1: Biochemical Aurora Kinase Activity Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Aurora kinase enzymes. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.[4]

Materials:

-

Purified recombinant human Aurora A and Aurora B kinases

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound test compound and a reference inhibitor (e.g., CYC116)[5]

-

DMSO

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound derivative and the reference inhibitor in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of diluted compound or DMSO (for controls).

-

2 µL of a solution containing the Aurora kinase enzyme in Kinase Buffer.

-

2 µL of a solution containing the substrate (MBP) and ATP in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (Luminescence-Based)

This assay assesses the effect of the test compound on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.[2]

Materials:

-

Human cancer cell line (e.g., HCT116, HeLa, MV4-11)[6]

-

Complete cell culture medium

-

This compound test compound and a reference inhibitor

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative or the reference inhibitor. Include DMSO-treated cells as a negative control.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Cellular Target Engagement by Western Blot

This protocol confirms that the test compound inhibits its intended target within the cellular context by measuring the phosphorylation of a known downstream substrate. For Aurora B, a key substrate is Histone H3, which is phosphorylated at Serine 10 (p-H3S10).[7]

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

This compound test compound

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 or a loading control like β-actin.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat the cancer cells with various concentrations of the this compound derivative for a defined period (e.g., 6-24 hours). Include a DMSO-treated control.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-H3S10 overnight at 4°C.

-